molecular formula C7H5BrN2O B3219932 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1190322-02-1

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B3219932
CAS No.: 1190322-02-1
M. Wt: 213.03 g/mol
InChI Key: YTEDESLDWPIUKM-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method includes dissolving the precursor in a solvent such as dichloromethane, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling: Reagents such as palladium catalysts, along with organometallic reagents like boronic acids or stannanes, are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine derivative, while cross-coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and the reduction of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEDESLDWPIUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
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Reactant of Route 6
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